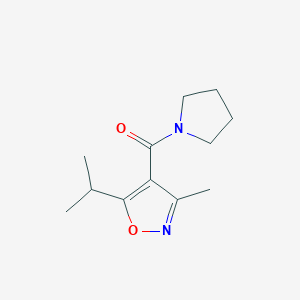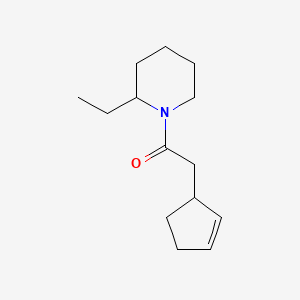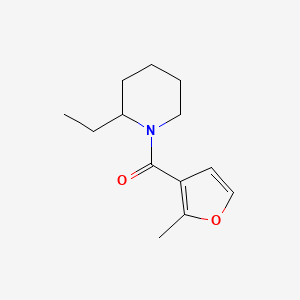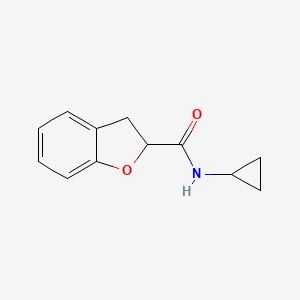
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPMP and is synthesized using a specific method that involves the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone has potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, it has also been studied for its potential as an analgesic and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone involves the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. Additionally, it also inhibits the reuptake of norepinephrine and dopamine.
Biochemical and physiological effects:
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and alleviate pain. Additionally, it has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone in lab experiments include its potential as a therapeutic agent for various diseases and its ability to modulate neurotransmitters. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone. These include further studies to understand its mechanism of action, potential applications in the treatment of neurodegenerative diseases, and its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the potential side effects of this compound and its safety profile.
Métodos De Síntesis
The synthesis of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone involves the reaction of 3-methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is obtained after purification using chromatography techniques.
Propiedades
IUPAC Name |
(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)11-10(9(3)13-16-11)12(15)14-6-4-5-7-14/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYXHRPPVZNZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)N2CCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)








